Pyrene Pyrene Pyrene is a colorless solid, solid and solutions have a slight blue fluorescence. Used in biochemical research. (EPA, 1998)
Pyrene is an ortho- and peri-fused polycyclic arene consisting of four fused benzene rings, resulting in a flat aromatic system. It has a role as a fluorescent probe and a persistent organic pollutant.
Pyrene is a parent class of polycyclic aromatic hydrocarbons containing four fused rings. (IUPAC 1998)
Pyrene is a polycyclic aromatic hydrocarbon (PAH) consisting of four fused benzene rings, resulting in a flat aromatic system. The chemical formula is C16H10. This colourless solid is the smallest peri-fused PAH (one where the rings are fused through more than one face). Pyrene forms during incomplete combustion of organic compounds. Although it is not as problematic as benzopyrene, animal studies have shown pyrene is toxic to the kidneys and the liver.
Brand Name: Vulcanchem
CAS No.: 129-00-0
VCID: VC21098095
InChI: InChI=1S/C16H10/c1-3-11-7-9-13-5-2-6-14-10-8-12(4-1)15(11)16(13)14/h1-10H
SMILES: C1=CC2=C3C(=C1)C=CC4=CC=CC(=C43)C=C2
Molecular Formula: C16H10
Molecular Weight: 202.25 g/mol

Pyrene

CAS No.: 129-00-0

Cat. No.: VC21098095

Molecular Formula: C16H10

Molecular Weight: 202.25 g/mol

* For research use only. Not for human or veterinary use.

Pyrene - 129-00-0

Specification

Description Pyrene is a colorless solid, solid and solutions have a slight blue fluorescence. Used in biochemical research. (EPA, 1998)
Pyrene is an ortho- and peri-fused polycyclic arene consisting of four fused benzene rings, resulting in a flat aromatic system. It has a role as a fluorescent probe and a persistent organic pollutant.
Pyrene is a parent class of polycyclic aromatic hydrocarbons containing four fused rings. (IUPAC 1998)
Pyrene is a polycyclic aromatic hydrocarbon (PAH) consisting of four fused benzene rings, resulting in a flat aromatic system. The chemical formula is C16H10. This colourless solid is the smallest peri-fused PAH (one where the rings are fused through more than one face). Pyrene forms during incomplete combustion of organic compounds. Although it is not as problematic as benzopyrene, animal studies have shown pyrene is toxic to the kidneys and the liver.
CAS No. 129-00-0
Molecular Formula C16H10
Molecular Weight 202.25 g/mol
IUPAC Name pyrene
Standard InChI InChI=1S/C16H10/c1-3-11-7-9-13-5-2-6-14-10-8-12(4-1)15(11)16(13)14/h1-10H
Standard InChI Key BBEAQIROQSPTKN-UHFFFAOYSA-N
Impurities ... The usual contaminant which gives it a yellow color is tetracene.
SMILES C1=CC2=C3C(=C1)C=CC4=CC=CC(=C43)C=C2
Canonical SMILES C1=CC2=C3C(=C1)C=CC4=CC=CC(=C43)C=C2
Boiling Point 759 °F at 760 mmHg (EPA, 1998)
394 °C
404.00 °C. @ 760.00 mm Hg
404 °C
759 °F
Colorform Monoclinic prismatic tablets from alcohol or by sublimation; pure pyrene is colorless
Pale yellow plates (from toluene, sublimes)
Colorless solid (tetracene impurities give yellow color)
Flash Point >200.0 °C (>392.0 °F)
Melting Point 313 °F (EPA, 1998)
150.62 °C
151.2 °C
151 °C
313 °F

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